Cas no 1388043-87-5 (2-chloroquinazoline-6-carbonitrile)

2-Chloroquinazoline-6-carbonitrile is a versatile heterocyclic compound featuring a chlorinated quinazoline core with a nitrile functional group at the 6-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The reactive chlorine atom at the 2-position allows for nucleophilic substitution, enabling further functionalization, while the electron-withdrawing nitrile group enhances reactivity in cyclization and condensation reactions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
2-chloroquinazoline-6-carbonitrile structure
1388043-87-5 structure
Product Name:2-chloroquinazoline-6-carbonitrile
CAS No:1388043-87-5
MF:C9H4ClN3
MW:189.601160049438
CID:4593121
Update Time:2025-06-08

2-chloroquinazoline-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-chloroquinazoline-6-carbonitrile
    • 6-Quinazolinecarbonitrile, 2-chloro-
    • Inchi: 1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H
    • InChI Key: PYKRCUFKBKTGAC-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(C#N)C=C2)=CN=C1Cl

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2-chloroquinazoline-6-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1388043-87-5)2-chloroquinazoline-6-carbonitrile
Order Number:A1057700
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:47
Price ($):639.0
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Additional information on 2-chloroquinazoline-6-carbonitrile

Professional Introduction to 2-chloroquinazoline-6-carbonitrile (CAS No. 1388043-87-5)

2-chloroquinazoline-6-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1388043-87-5, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the quinazoline family, a heterocyclic aromatic structure that has garnered considerable attention in medicinal chemistry due to its versatile biological activities. The presence of both a chloro and a nitrile functional group on the quinazoline core enhances its reactivity, making it a valuable precursor for the development of novel therapeutic agents.

The structural framework of 2-chloroquinazoline-6-carbonitrile consists of a benzene ring fused with a pyrimidine-like ring system. The chloro substituent at the 2-position and the nitrile group at the 6-position contribute to its unique electronic and steric properties. These features are exploited in synthetic chemistry to facilitate further functionalization, enabling the construction of more complex molecules with tailored pharmacological profiles.

In recent years, quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The nitrile group in 2-chloroquinazoline-6-carbonitrile serves as a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amides. These transformations are crucial in drug discovery pipelines, allowing chemists to modify the compound's properties to optimize its biological activity.

One of the most compelling aspects of 2-chloroquinazoline-6-carbonitrile is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting specific kinases, quinazoline-based inhibitors can modulate these pathways, leading to therapeutic effects. The chloro and nitrile groups provide opportunities for selective binding interactions with kinase active sites, enhancing the compound's potency and selectivity.

Recent advancements in computational chemistry have further highlighted the importance of 2-chloroquinazoline-6-carbonitrile in drug design. Molecular modeling studies have demonstrated that modifications at the 2- and 6-positions can significantly influence binding affinity and selectivity against target kinases. This knowledge has guided the development of novel analogs with improved pharmacokinetic properties and reduced side effects.

The pharmaceutical industry has shown particular interest in quinazoline derivatives due to their favorable pharmacological properties. For instance, some quinazoline-based kinase inhibitors have entered clinical trials and have shown promising results in treating solid tumors and hematological malignancies. The synthetic accessibility of 2-chloroquinazoline-6-carbonitrile makes it an attractive starting point for such developments, streamlining the process from discovery to clinical candidates.

Moreover, 2-chloroquinazoline-6-carbonitrile has found applications beyond oncology. Researchers have explored its potential in developing antiviral agents, where quinazoline derivatives exhibit inhibitory activity against various viral enzymes. The structural motifs present in this compound can be modified to target specific viral proteases or polymerases, offering new avenues for antiviral therapy.

The synthesis of 2-chloroquinazoline-6-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of quinazolinone derivatives followed by cyanation at the 6-position. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 2-chloroquinazoline-6-carbonitrile more accessible for industrial applications.

In conclusion, 2-chloroquinazoline-6-carbonitrile (CAS No. 1388043-87-5) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable building block for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for quinazoline derivatives, compounds like 2-chloroquinazoline-6-carbonitrile will remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1388043-87-5)2-chloroquinazoline-6-carbonitrile
A1057700
Purity:99%
Quantity:1g
Price ($):639.0
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